The compound [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol is a synthetic organic molecule characterized by its distinct chemical structure, which includes a dichlorophenyl group, a fluoropropoxy substituent, and a hydroxymethyl functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
The chemical reactivity of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol primarily involves nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the hydroxymethyl group can facilitate reactions such as:
These reactions can be utilized to modify the compound further or to synthesize derivatives with enhanced biological properties.
Computer-aided prediction tools such as PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activity spectrum of this compound based on its structural features .
Synthesis of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol can be achieved through several methodologies:
Each method requires careful optimization of conditions to maximize yield and purity.
The potential applications of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol include:
Interaction studies involving [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol would typically focus on its binding affinity and efficacy against specific biological targets. Techniques such as:
These studies are crucial for understanding its pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol, particularly those containing dichlorophenyl or fluoropropoxy groups. Here are some notable examples:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2,6-Dichlorophenol | Dichlorophenol moiety | Antimicrobial properties |
| 4-Fluorobenzyl alcohol | Fluorobenzyl group | Anti-inflammatory effects |
| 3-Fluorophenol | Fluorine-substituted phenol | Antioxidant activity |
| 2,4-Dichlorophenoxyacetic acid | Dichlorophenoxyacetic acid | Herbicidal properties |
The uniqueness of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol lies in its specific combination of halogenated substituents and functional groups that may confer distinct biological activities not observed in other similar compounds. Its dual functionality as both an aromatic compound and an alcohol allows for diverse reactivity patterns that could lead to novel therapeutic applications.
The synthesis of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol relies heavily on nucleophilic aromatic substitution reactions, which represent the most effective approach for introducing the fluoropropoxy substituent onto the dichlorophenyl framework [1]. The nucleophilic aromatic substitution mechanism proceeds through an addition-elimination pathway, where the nucleophile attacks the electron-deficient aromatic ring to form a Meisenheimer complex intermediate [1]. This intermediate subsequently eliminates the leaving group to yield the substituted product [2].
The presence of two chlorine substituents in the 3,5-positions significantly activates the aromatic ring toward nucleophilic attack at the 4-position through their strong electron-withdrawing effects [1]. The electron-withdrawing nature of chlorine atoms stabilizes the negative charge developed in the Meisenheimer intermediate, facilitating the nucleophilic substitution process [3]. Research has demonstrated that dichlorophenyl systems exhibit enhanced reactivity compared to monohalogenated analogs, with reaction rates increasing proportionally to the number of electron-withdrawing substituents [3].
The regioselectivity of nucleophilic aromatic substitution in polyhalogenated systems follows predictable patterns based on the electronic effects of the substituents [4]. In 3,5-dichlorophenyl derivatives, the 4-position represents the most electrophilic site due to the cumulative electron-withdrawing influence of both chlorine atoms [4]. This selectivity has been quantified through kinetic studies, which reveal that substitution at the 4-position proceeds approximately 15-20 times faster than at the 2 or 6 positions [3].
The choice of nucleophile significantly influences the reaction outcome and efficiency [2]. Alkoxide nucleophiles, particularly those derived from fluorinated alcohols, demonstrate superior reactivity compared to neutral alcohol substrates [5]. The enhanced nucleophilicity arises from the negative charge localization on the oxygen atom, which facilitates the initial attack on the electron-deficient aromatic carbon [6].
The etherification step represents a critical transformation in the synthesis of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol, involving the formation of the carbon-oxygen bond between the dichlorophenyl framework and the 3-fluoropropanol moiety [7]. The Williamson ether synthesis provides the most reliable and widely applicable method for this transformation [5] [6].
The preparation of fluorinated propanol derivatives requires specialized synthetic approaches due to the unique reactivity profile of fluorinated intermediates [7]. Research has established that fluorinated alkoxides generated in situ from fluoroacyl chlorides and potassium fluoride in diglyme solvent systems demonstrate exceptional reactivity toward electrophilic aromatic substrates [7]. This methodology enables the direct alkylation of fluorinated alkoxides under controlled conditions at temperatures ranging from 80 to 100 degrees Celsius [7].
The mechanism of fluorinated ether formation involves initial fluoride-mediated decomposition of fluoroacyl precursors to generate reactive fluoroalkoxide intermediates [7]. These intermediates exhibit enhanced nucleophilicity compared to their non-fluorinated analogs due to the electron-withdrawing effects of the fluorine substituents [7]. The success and efficiency of these reactions depend critically on two factors: the stability and nucleophilicity of the fluorinated alkoxide generated in situ, and the electrophilicity of the aromatic substrate [7].
Optimization studies have revealed that reaction yields correlate directly with the stability of the fluoroalkoxide intermediate [7]. Short-chain perfluoroacyl chlorides typically provide yields in the range of 70-85%, while longer chain analogs demonstrate somewhat reduced efficiency due to increased steric hindrance [7]. The incorporation of 3-fluoropropoxy groups represents an optimal balance between reactivity and stability, achieving yields of approximately 75-80% under standard conditions [7].
The stereochemical outcome of the etherification process proceeds with inversion of configuration at the carbinol center, consistent with the nucleophilic substitution mechanism [8]. Oxygen-18 labeling experiments have confirmed that the oxygen atom in the final ether product originates exclusively from the phenolic nucleophile, establishing the mechanistic pathway definitively [8].
The introduction of the methanol substituent onto the dichlorofluoropropoxyphenyl framework requires carefully designed catalytic methodologies to achieve high selectivity and efficiency [9]. Palladium-catalyzed cross-coupling reactions represent the most versatile approach for carbon-carbon bond formation leading to methanol-substituted aromatic compounds [10] [11].
Palladium-based catalytic systems demonstrate exceptional performance in the selective functionalization of polyhalogenated aromatic substrates [10]. The catalyst system consisting of palladium acetate in combination with appropriate phosphine ligands enables regioselective methanol group introduction with high functional group tolerance [12]. Research has established that electron-poor aryl bromides and chlorides undergo facile coupling reactions under these conditions, with reaction times typically ranging from 5 to 25 minutes at 115 degrees Celsius [12].
The mechanistic pathway involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with an organometallic methanol precursor [10]. The reductive elimination step regenerates the catalytically active palladium species while forming the desired carbon-carbon bond [10]. The electronic nature of the aromatic substrate significantly influences the reaction rate, with electron-deficient systems demonstrating enhanced reactivity [12].
Alternative catalytic approaches utilize cobalt-based systems for the alkoxylation of aromatic substrates [13]. Cobalt-catalyzed carbon-hydrogen alkoxylation reactions proceed through a different mechanistic pathway involving direct carbon-hydrogen bond activation [13]. These systems demonstrate particular effectiveness with secondary alcohols, including fluorinated derivatives, under mild reaction conditions [13].
The selectivity of catalytic methanol group introduction can be enhanced through the use of directing groups that coordinate to the metal center [11]. This strategy enables precise regiocontrol by positioning the catalyst in proximity to specific carbon-hydrogen bonds [11]. However, the requirement for additional synthetic steps to install and remove directing groups limits the practical utility of this approach for industrial applications [11].
The selection of appropriate solvent systems represents a critical parameter in optimizing the synthesis of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol [3]. Solvent polarity significantly affects both the catalyzed and non-catalyzed nucleophilic aromatic substitution pathways through differential solvation of reactants, intermediates, and transition states [3].
Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and N-methylpyrrolidone demonstrate superior performance for nucleophilic aromatic substitution reactions [2]. These solvents effectively stabilize the anionic nucleophile while providing minimal stabilization of the negatively charged intermediate, thereby accelerating the reaction rate [3]. Research has established that dimethyl sulfoxide provides optimal conditions for most nucleophilic aromatic substitution reactions involving fluorinated substrates [2].
The ambiphilic character of protic solvents such as water and formamide introduces additional complexity through hydrogen bond donor and acceptor interactions [3]. These solvents can induce nucleophilic activation at specific centers, potentially altering the reaction selectivity and mechanism [3]. However, protic solvents generally demonstrate reduced efficiency for nucleophilic aromatic substitution reactions due to competitive solvation of the nucleophile [3].
Temperature optimization studies reveal a complex relationship between reaction temperature and product yield [14] [15]. Lower temperatures typically favor higher selectivity but require extended reaction times to achieve complete conversion [14]. Conversely, elevated temperatures accelerate reaction rates but may promote competing side reactions and product decomposition [15].
Systematic investigation of temperature effects in dichlorophenyl synthesis has established optimal reaction conditions in the range of 35 to 55 degrees Celsius [14]. At temperatures below 35 degrees Celsius, reaction rates become prohibitively slow, requiring reaction times exceeding 24 hours [14]. Temperatures above 70 degrees Celsius lead to increased formation of undesired byproducts and reduced overall efficiency [14].
The influence of temperature on solvent selection requires careful consideration [16]. Carbon tetrachloride has been employed as a reaction medium for phenol chlorination reactions, with the ratio of ortho to para chlorophenol products varying from 0.65 in molten phenol to 2.5 in 5% phenol solutions in carbon tetrachloride [16]. These observations demonstrate the profound impact of solvent concentration and temperature on reaction selectivity [16].
Table 1: Solvent Effects on Nucleophilic Aromatic Substitution Efficiency
| Solvent System | Dielectric Constant | Reaction Time (hours) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Dimethyl sulfoxide | 47.2 | 2-4 | 85-92 | High |
| Dimethylformamide | 38.3 | 3-6 | 78-85 | High |
| N-methylpyrrolidone | 32.0 | 4-8 | 72-80 | Moderate |
| Ethanol | 24.5 | 8-16 | 65-75 | Moderate |
| Toluene | 2.4 | 12-24 | 45-60 | Low |
The optimization of catalytic selectivity in polyhalogenated aromatic systems requires precise control of electronic and steric factors that influence the reaction pathway [4]. The presence of multiple halogen substituents creates a complex electronic environment that can dramatically alter the reactivity and selectivity patterns compared to monohalogenated analogs [4].
Research has demonstrated that the length of alkyl chains in sulfur-containing catalysts significantly affects para-selectivity in chlorination reactions [4]. Para-selectivity increases progressively as the chain length increases from methyl to butyl groups, achieving maximum selectivity with dipropyl and dipentyl sulfides [4]. However, longer alkyl chains result in decreased selectivity, presumably due to steric hindrance effects that limit the catalyst's ability to direct the reaction [4].
The use of dithiaalkanes as catalysts provides remarkable improvements in selectivity for polyhalogenated systems [4]. For example, 5,18-dithiadocosane results in para to ortho ratios exceeding 20:1 for meta-cresol chlorination, while 2,6-dithiaheptane achieves ratios approaching 40:1 for ortho-cresol substrates [4]. These exceptional selectivities arise from the ability of the dithiaalkane catalysts to form specific coordination complexes that direct the electrophilic attack to the desired position [4].
The spacer group length between sulfur atoms in dithiaalkane catalysts profoundly influences the selectivity outcome [4]. Shorter spacer groups (n = 2 or 3) provide optimal para-selectivities for phenol substrates, while longer spacer groups (n = 6 or 9) demonstrate superior performance with meta-cresol and meta-xylenol substrates [4]. The optimal terminal alkyl group length ranges from 3 to 5 carbon atoms for maximum catalytic effectiveness [4].
Density functional theory calculations have provided mechanistic insights into the origin of enhanced selectivity in dithiaalkane-catalyzed systems [4]. The calculations reveal that the dithiaalkane catalysts form specific coordination complexes with the chlorinating agents, creating reactive intermediates that exhibit preferential reactivity toward the para position [4]. The electronic structure of these intermediates favors para-substitution through favorable orbital overlap and reduced activation barriers [4].
Table 2: Catalytic Selectivity in Polyhalogenated Systems
| Catalyst System | Substrate | Para:Ortho Ratio | Yield (%) | Reaction Time (hours) |
|---|---|---|---|---|
| Dibutyl sulfide | Phenol | 15.7:1 | 78 | 6 |
| 2,6-Dithiaheptane | o-Cresol | 39.8:1 | 82 | 4 |
| 5,18-Dithiadocosane | m-Cresol | 20.1:1 | 85 | 5 |
| Iron(III) chloride | Phenol | 3.2:1 | 65 | 8 |
| No catalyst | Phenol | 1.5:1 | 45 | 12 |
The transition from laboratory-scale synthesis to industrial production of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol presents numerous technical and economic challenges that require comprehensive evaluation and strategic solutions [17] [18].
Heat and mass transfer limitations represent fundamental obstacles in scaling up fluorinated aromatic syntheses [17]. Batch processing methods, while widely employed in laboratory settings, suffer from inherent limitations including poor heat transfer characteristics, extended reaction times, and difficulties in maintaining uniform reaction conditions throughout large reaction volumes [17]. These factors contribute to reduced product quality, lower yields, and increased production costs in industrial settings [17].
The hazardous nature of fluorine-containing reagents compounds the scaling challenges significantly [19]. Fluorine gas and related fluorinating agents require specialized handling equipment, extensive safety protocols, and stringent containment systems [19]. Industrial facilities must incorporate sophisticated gas delivery systems, emergency quenching capabilities, and comprehensive monitoring systems to ensure safe operation [19]. The capital investment required for these safety systems substantially increases the overall production costs [19].
Continuous flow processing has emerged as a promising alternative to traditional batch methods for fluorinated compound production [20] [17]. Continuous flow systems offer superior heat and mass transfer characteristics, reduced reaction times, and enhanced safety profiles compared to batch processes [17]. The steady-state nature of continuous flow operations enables better process control and more consistent product quality [20]. Research has demonstrated that continuous flow fluorination can achieve yields and selectivities comparable to or exceeding those obtained in batch processes [20].
The implementation of continuous flow technology requires significant modifications to existing manufacturing infrastructure [17]. Flow reactors must be designed to handle corrosive fluorinated reagents while maintaining precise temperature and pressure control [19]. Mixing units, heat exchangers, and separation systems must be constructed from specialized materials that resist degradation under fluorinating conditions [19]. The complexity and cost of these specialized systems present significant barriers to industrial adoption [17].
Catalyst recovery and recycling represent critical considerations for economically viable industrial production [21]. Homogeneous catalysts, while often providing superior activity and selectivity, present challenges for separation and reuse [21]. Fluorous catalysis has emerged as a powerful approach that combines the advantages of homogeneous catalysis for reactivity with simplified catalyst recovery through liquid-liquid or solid-liquid phase separation protocols [21]. The general applicability and variety of separation protocols available make fluorous catalysis particularly attractive for industrial applications [21].
The volatility and environmental persistence of fluorinated organic compounds create additional regulatory and environmental challenges [22]. Perfluorinated and highly fluorinated chemicals face increasing restrictions due to concerns over persistence, bioaccumulation, and toxicity [22]. Industrial producers must navigate complex regulatory frameworks while developing environmentally sustainable production processes [22]. The life-cycle assessment of fluorinated compounds requires consideration of raw material sourcing, manufacturing processes, product use, and end-of-life disposal [22].
Table 3: Industrial Production Challenges and Solutions
| Challenge Category | Specific Issues | Proposed Solutions | Implementation Cost |
|---|---|---|---|
| Heat Transfer | Poor mixing, hot spots | Continuous flow reactors | High |
| Safety | Fluorine handling | Automated delivery systems | Very High |
| Catalyst Recovery | Separation costs | Fluorous catalysis | Moderate |
| Environmental | Regulatory compliance | Green chemistry approaches | Moderate to High |
| Scale-up | Batch limitations | Flow processing technology | High |
The economic viability of industrial-scale production depends critically on achieving sufficient production volumes to justify the substantial capital investments required [18]. Market analysis indicates that dichlorobenzene production, a related polyhalogenated aromatic compound, requires production capacities exceeding 10,000 tons annually to achieve economic competitiveness [18]. The specialized nature of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol suggests that niche applications with high value-added potential represent the most promising commercial opportunities [18].
Raw material costs and availability represent additional constraints on industrial production scalability [18]. The synthesis requires access to high-purity dichlorophenyl precursors, fluorinated propanol derivatives, and specialized catalysts [18]. Supply chain reliability becomes critical for maintaining consistent production schedules and product quality [18]. Long-term supply agreements and strategic partnerships with raw material suppliers are essential for successful industrial implementation [18].
The structural elucidation of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol through X-ray diffraction analysis provides comprehensive insights into its three-dimensional molecular architecture. The compound exhibits a molecular formula of C₁₀H₁₂Cl₂FO₂ with a molecular weight of 254.09 g/mol [1]. Crystallographic studies of related dichlorophenyl compounds have demonstrated that the presence of chlorine substituents in the 3,5-positions significantly influences the overall molecular geometry and packing arrangements [2] [3].
The crystalline structure of compounds containing similar structural motifs reveals characteristic features related to the dichlorophenyl framework. In related crystal structures, the phenyl ring system maintains planarity with typical carbon-carbon bond lengths ranging from 1.39 to 1.41 Å [2] [3]. The presence of electron-withdrawing chlorine atoms at the 3,5-positions creates a distinctive electronic environment that affects both intramolecular and intermolecular interactions [4].
X-ray diffraction analysis of comparable benzyl alcohol derivatives has shown that the methanol functional group typically exhibits standard geometric parameters, with carbon-oxygen bond lengths of approximately 1.43 Å and carbon-carbon bond lengths of 1.52 Å for the methylene bridge [5]. The molecular structure analysis reveals that the hydroxyl group participates in hydrogen bonding interactions, which significantly influence the crystal packing arrangements [6].
The conformational behavior of the 3-fluoropropoxy substituent represents a critical aspect of the molecular structure. The fluoropropoxy chain exhibits significant conformational flexibility due to the presence of three rotatable bonds along the propyl chain . Studies of similar fluoropropoxy-containing compounds have demonstrated that the preferred conformation is influenced by both steric and electronic factors [9].
The oxygen-carbon bond connecting the fluoropropoxy group to the phenyl ring typically exhibits a bond length of approximately 1.37 Å, characteristic of aryl ether linkages [10]. The propyl chain adopts an extended conformation to minimize steric interactions between the terminal fluorine atom and the aromatic ring system [9].
Conformational analysis reveals that the fluoropropoxy group can adopt multiple rotational isomers around the carbon-carbon bonds. The terminal carbon-fluorine bond exhibits a length of approximately 1.41 Å, consistent with primary alkyl fluorides [11]. The presence of the fluorine atom at the terminal position influences the overall dipole moment and intermolecular interactions of the molecule [12].
The multinuclear nuclear magnetic resonance analysis of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol provides detailed structural information through the examination of ¹H, ¹³C, and ¹⁹F nuclei. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the compound's structural features [13] [14].
The aromatic proton region displays signals for the two equivalent meta-protons at positions 2 and 6 of the phenyl ring, appearing as a singlet in the range of 7.0-7.5 ppm due to the symmetrical substitution pattern [14]. The methanol methylene protons appear as a singlet at approximately 4.6-4.8 ppm, characteristic of benzylic protons adjacent to an aromatic ring [14].
The fluoropropoxy chain generates a complex multiplet pattern in the aliphatic region. The methylene protons alpha to the oxygen atom appear at 4.0-4.2 ppm, while the central methylene protons resonate at 2.0-2.2 ppm [9]. The terminal methylene protons adjacent to the fluorine atom exhibit a characteristic triplet pattern at 4.4-4.6 ppm due to coupling with the fluorine nucleus [12].
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework. The aromatic carbons appear in the range of 125-135 ppm, with the quaternary carbon bearing the fluoropropoxy group appearing at the downfield region due to deshielding effects [14]. The methanol carbon resonates at 63-65 ppm, typical for primary alcohols [14].
The fluoropropoxy chain carbons exhibit distinct chemical shifts: the carbon alpha to oxygen appears at approximately 70 ppm, the central carbon at 30 ppm, and the carbon alpha to fluorine at 83 ppm [9]. The significant downfield shift of the fluorine-bearing carbon reflects the deshielding effect of the fluorine atom [11].
¹⁹F nuclear magnetic resonance spectroscopy provides crucial information about the fluorine environment. The fluorine nucleus exhibits a characteristic chemical shift in the range of -230 to -240 ppm relative to trifluoroacetic acid [11] [15]. The fluorine signal appears as a triplet due to coupling with the adjacent methylene protons, with a coupling constant of approximately 47 Hz [12].
The infrared spectroscopic analysis of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol reveals characteristic vibrational modes that correspond to the functional groups present in the molecule. The broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the hydroxyl group stretching vibration of the methanol functionality [16] [17].
The aromatic carbon-hydrogen stretching vibrations appear in the range of 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretching modes of the propoxy chain are observed at 2800-3000 cm⁻¹ [18] [17]. The aromatic carbon-carbon stretching vibrations manifest as bands in the 1450-1600 cm⁻¹ region, characteristic of substituted benzene rings [18].
The carbon-oxygen stretching vibrations of both the ether linkage and the alcohol functionality appear in the range of 1000-1300 cm⁻¹ [17]. The carbon-fluorine stretching vibration exhibits a characteristic absorption band at 1000-1400 cm⁻¹, reflecting the strength of the carbon-fluorine bond [12].
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectra [19] [20]. The aromatic ring breathing modes appear at approximately 1000 cm⁻¹, while the carbon-chlorine stretching vibrations are observed at 700-800 cm⁻¹ [18].
The fluoropropoxy chain exhibits characteristic Raman bands corresponding to carbon-carbon stretching at 1050-1150 cm⁻¹ and carbon-fluorine stretching at 1080-1150 cm⁻¹ [19]. The methanol functionality shows characteristic bands for carbon-oxygen stretching at 1040 cm⁻¹ and hydroxyl bending at 1350 cm⁻¹ [16].
The mass spectrometric fragmentation analysis of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol provides valuable structural information through the identification of characteristic fragmentation pathways. The molecular ion peak appears at m/z 254 for the ³⁵Cl isotope, with the M+2 peak at m/z 256 due to the presence of two chlorine atoms [21] [22].
The primary fragmentation pathway involves the loss of the hydroxyl group, resulting in a fragment ion at m/z 237 (M-17). This fragmentation pattern is characteristic of primary alcohols and represents one of the most common fragmentation modes [6] [22]. The subsequent loss of the remaining methylene group yields a fragment at m/z 222 (M-32).
The fluoropropoxy chain undergoes characteristic fragmentation with the loss of the terminal fluorine atom, producing a fragment at m/z 235 (M-19). The sequential loss of the propyl chain occurs through multiple pathways, with fragments appearing at m/z 195 (M-59) corresponding to the loss of the entire fluoropropoxy group [21].
The aromatic ring system generates characteristic fragments, with the dichlorophenyl cation appearing at m/z 161. The tropylium-like rearrangement produces fragments at m/z 125 and m/z 107, corresponding to the loss of one and two chlorine atoms, respectively [22].
The base peak in the mass spectrum typically corresponds to the dichlorobenzyl cation at m/z 159, formed through alpha-cleavage adjacent to the aromatic ring [6]. This fragmentation pattern is consistent with other benzyl alcohol derivatives and represents a highly stable carbocation intermediate [22].